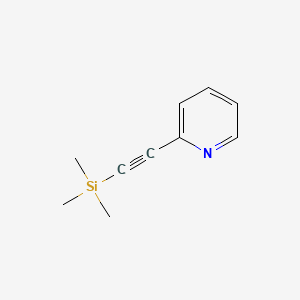

2-(Trimethylsilylethynyl)pyridine

Description

The exact mass of the compound 2-(Trimethylsilylethynyl)pyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Trimethylsilylethynyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Trimethylsilylethynyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(2-pyridin-2-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NSi/c1-12(2,3)9-7-10-6-4-5-8-11-10/h4-6,8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFPTESETJKCBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335086 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86521-05-3 | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trimethylsilylethynyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(Trimethylsilylethynyl)pyridine: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trimethylsilylethynyl)pyridine is a versatile bifunctional molecule that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its structure, featuring a pyridine ring, a rigid ethynyl linker, and a protecting trimethylsilyl (TMS) group, offers a unique combination of reactivity and stability.[2] The pyridine moiety, a common pharmacophore, provides a site for biological interactions and can influence the electronic properties of the molecule. The TMS-protected alkyne is a stable, yet readily activated, functional group for a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira cross-coupling.[1] This guide provides a comprehensive overview of the core properties, reactivity, and applications of 2-(trimethylsilylethynyl)pyridine, offering field-proven insights for its effective utilization in research and development.

Physicochemical and Spectral Properties

A thorough understanding of the physical and spectral properties of 2-(trimethylsilylethynyl)pyridine is fundamental to its application in synthesis and analysis. These properties are summarized below.

Table 1: Physicochemical Properties of 2-(Trimethylsilylethynyl)pyridine

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₃NSi | [3] |

| Molecular Weight | 175.31 g/mol | [3][4] |

| Appearance | Colorless to light yellow liquid or low melting solid | [2] |

| Melting Point | 40-43 °C | [1] |

| Boiling Point | 85-86 °C at 1 mmHg | [1] |

| Density | 0.94 g/mL | [1] |

| Refractive Index (n²⁰/D) | 1.533 | [5] |

| CAS Number | 86521-05-3 | [3] |

Spectral Analysis

The structural features of 2-(trimethylsilylethynyl)pyridine give rise to a distinct spectral signature.

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by signals corresponding to the trimethylsilyl group and the protons of the pyridine ring.

-

δ 8.59 – 8.57 (m, 1H): This multiplet corresponds to the proton at the 6-position of the pyridine ring, which is deshielded due to its proximity to the nitrogen atom.[6]

-

δ 7.67 – 7.63 (m, 1H): This signal is assigned to the proton at the 4-position of the pyridine ring.[6]

-

δ 7.48 – 7.45 (m, 1H): This multiplet represents the proton at the 3-position of the pyridine ring.[6]

-

δ 7.29 – 7.22 (m, 1H): This signal corresponds to the proton at the 5-position of the pyridine ring.[6]

-

δ 0.28 (s, 9H): The sharp singlet integrates to nine protons and is characteristic of the chemically equivalent methyl groups of the trimethylsilyl moiety.[6]

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further structural confirmation.

-

δ 149.9, 143.0, 136.1, 127.3, 123.1: These peaks are assigned to the carbon atoms of the pyridine ring.[6]

-

δ 103.6, 94.8: These signals correspond to the sp-hybridized carbons of the ethynyl group.[6]

-

δ -0.27: This upfield signal is characteristic of the methyl carbons of the trimethylsilyl group.[6]

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups.

-

~2166 cm⁻¹: A sharp, medium intensity band indicative of the C≡C stretching vibration of the silyl-protected alkyne.[6]

Mass Spectrometry (MS): The mass spectrum typically shows the molecular ion peak (M⁺) at m/z 175, consistent with the molecular weight of the compound.[3] Common fragmentation patterns may involve the loss of a methyl group (m/z 160) or the entire trimethylsilyl group.[3]

Reactivity and Synthetic Applications

The synthetic utility of 2-(trimethylsilylethynyl)pyridine stems from the reactivity of its alkyne and the influence of the pyridine ring. The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions and allowing for its controlled deprotection and subsequent functionalization.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a cornerstone reaction for the formation of C(sp²)-C(sp) bonds and is a primary application of 2-(trimethylsilylethynyl)pyridine.[1] This palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne is a powerful tool for the synthesis of conjugated enynes and aryl alkynes.[7]

Mechanism of Sonogashira Coupling:

The catalytic cycle of the Sonogashira reaction is generally understood to involve two interconnected cycles: a palladium cycle and a copper cycle.

Caption: Generalized mechanism of the Sonogashira cross-coupling reaction.

Experimental Protocol: Synthesis of 2-(Trimethylsilylethynyl)pyridine via Sonogashira Coupling

This protocol describes a typical procedure for the synthesis of the title compound from 2-bromopyridine and trimethylsilylacetylene.[8]

Materials:

-

2-Bromopyridine

-

Trimethylsilylacetylene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA), anhydrous

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

-

To a dry, nitrogen-flushed Schlenk flask, add 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Add anhydrous toluene and anhydrous triethylamine to the flask.

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 2-(trimethylsilylethynyl)pyridine as a colorless to light yellow liquid.

Desilylation Reactions

The trimethylsilyl group can be readily removed to generate the terminal alkyne, 2-ethynylpyridine, which is a valuable building block for further synthetic transformations.[8] The desilylation is typically achieved under mild basic or fluoride-mediated conditions.

Mechanism of Base-Catalyzed Desilylation:

The base-catalyzed desilylation proceeds via nucleophilic attack of the base on the silicon atom, followed by protonation of the resulting acetylide anion.

Caption: Simplified mechanism of base-catalyzed desilylation.

Experimental Protocol: Desilylation of 2-(Trimethylsilylethynyl)pyridine

This protocol provides a general method for the removal of the TMS group.[8][9]

Materials:

-

2-(Trimethylsilylethynyl)pyridine

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve 2-(trimethylsilylethynyl)pyridine (1.0 eq) in methanol.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

-

Remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-ethynylpyridine.

Cycloaddition Reactions

The electron-deficient nature of the pyridine ring and the reactivity of the alkyne moiety make 2-(trimethylsilylethynyl)pyridine a suitable substrate for cycloaddition reactions, leading to the formation of various heterocyclic systems. For instance, it can participate in [3+2] cycloaddition reactions with nitrile N-oxides to form isoxazole derivatives.[10]

Applications in Pharmaceutical and Materials Science

The unique structural features of 2-(trimethylsilylethynyl)pyridine make it a valuable building block in both pharmaceutical and materials science research.

Pharmaceutical Intermediate

The pyridine nucleus is a prevalent scaffold in a wide range of pharmaceuticals.[11][12] 2-(Trimethylsilylethynyl)pyridine serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[2] The ethynyl linker allows for the extension of the molecular framework and the introduction of other functional groups through subsequent reactions.

Synthesis of Conjugated Polymers

In materials science, 2-(trimethylsilylethynyl)pyridine is utilized in the synthesis of conjugated polymers.[13][14] The rigid, linear structure of the ethynylpyridine unit can be incorporated into polymer backbones to create materials with interesting photophysical and electronic properties. These polymers have potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The pyridine nitrogen can also be used to tune the electronic properties of the polymer and to coordinate with metal ions for the development of functional materials.

Safety and Handling

2-(Trimethylsilylethynyl)pyridine is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[3]

GHS Hazard Statements:

-

H315: Causes skin irritation.[3]

-

H319: Causes serious eye irritation.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Trimethylsilylethynyl)pyridine is a highly valuable and versatile building block in modern organic chemistry. Its well-defined physicochemical and spectral properties, coupled with its predictable reactivity in key transformations such as the Sonogashira coupling and desilylation reactions, make it an indispensable tool for synthetic chemists. Its applications extend from the synthesis of complex organic molecules and pharmaceutical intermediates to the development of novel conjugated materials. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers and scientists to effectively harness the potential of this important chemical entity in their research endeavors.

References

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry. Available at: [Link]

-

2-[(trimethylsilyl)methyl]pyridine, 13C-NMR (CD2Cl2, 101 MHz). Available at: [Link]

-

2-(Trimethylsilylethynyl)pyridine. MySkinRecipes. Available at: [Link]

-

Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. National Institutes of Health. Available at: [Link]

-

Supporting Information. Available at: [Link]

-

2-[(trimethylsilyl)methyl]pyridine, 1H-NMR (CDCl3, 400 MHz). Available at: [Link]

-

Leveraging 2-(Trimethylsilyl)pyridine (CAS 13737-04-7) in Pharmaceutical Development: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Unlocking Innovation: The Role of 2-(Trimethylsilyl)pyridine in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859. PubChem. Available at: [Link]

-

2,6-Bis[(trimethylsilyl)ethynyl]pyridine | C15H21NSi2 | CID 12579659. PubChem. Available at: [Link]

-

Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines. Semantic Scholar. Available at: [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available at: [Link]

-

Microwave-assisted Sonogashira coupling of novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives. Arkivoc. Available at: [Link]

-

Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. MDPI. Available at: [Link]

-

2,6-di(trimethylsilyl)pyridine - Optional[MS (GC)] - Spectrum. SpectraBase. Available at: [Link]

-

Desilylations. Organic Chemistry Portal. Available at: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

-

The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(trimethylsilyl)-1-nitroethene and Arylonitrile N-oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. MDPI. Available at: [Link]

-

Cycloaddition Reactions Involving Two Heterocyclic Rings. Preparation of Novel Triazolonaphthyridine Ring Systems. CORE. Available at: [Link]

-

Asymmetric Photochemical [2+2]-Cycloaddition of Acyclic Vinyl Pyridines Through Ternary Complex Formation and an Uncontrolled Sensitization Mechanism. National Institutes of Health. Available at: [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. Available at: [Link]

-

Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology. Journal of Materials Chemistry C. Available at: [Link]

-

Synthesis and characterization of an electron-deficient conjugated polymer based on pyridine-flanked diketopyrrolopyrrole. Semantic Scholar. Available at: [Link]

-

RETRACTED: Synthesis and Characterization of Pyridine-Grafted Copolymers of Acrylic Acid–Styrene Derivatives for Antimicrobial and Fluorescence Applications. MDPI. Available at: [Link]

-

Schematic representation of structures of pyridine-contained conjugated polymers. ResearchGate. Available at: [Link]

-

Deprotection of Silyl Ethers. Gelest. Available at: [Link]

-

Pyridine, 2-methyl-. NIST WebBook. Available at: [Link]

-

The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study. MDPI. Available at: [Link]

Sources

- 1. 2-(Trimethylsilylethynyl)pyridine [myskinrecipes.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 2-(Trimethylsilylethynyl)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 6. rsc.org [rsc.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Rhodium-Catalyzed Trans-Bis-Silylation Reactions of 2-Ethynyl-3-pentamethyldisilanylpyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. arkat-usa.org [arkat-usa.org]

- 10. The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. nbinno.com [nbinno.com]

- 13. Conjugated polymers with m-pyridine linkages: synthesis, photophysics, solution structure and film morphology - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Synthesis of 2-(Trimethylsilylethynyl)pyridine: A Technical Guide to Sonogashira Coupling

Introduction: The Significance of a Versatile Building Block

In the landscape of modern pharmaceutical and materials science research, 2-(Trimethylsilylethynyl)pyridine stands out as a pivotal structural motif. Its unique combination of a pyridine ring, a reactive ethynyl group, and a protecting trimethylsilyl (TMS) moiety makes it an invaluable precursor for the synthesis of a diverse array of complex molecules. The pyridine core is a common feature in numerous bioactive compounds, imparting desirable physicochemical properties. The ethynyl group, once deprotected, serves as a versatile handle for further chemical transformations, including click chemistry, cyclization reactions, and the formation of extended π-conjugated systems. The TMS group provides a crucial advantage by enabling the selective reaction of the terminal alkyne, preventing undesired side reactions such as homocoupling.[1] This guide provides an in-depth technical overview of the synthesis of 2-(Trimethylsilylethynyl)pyridine from 2-bromopyridine via the Sonogashira cross-coupling reaction, tailored for researchers, scientists, and professionals in drug development.

The Sonogashira Coupling: A Powerful C-C Bond Forming Tool

The Sonogashira reaction is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2] This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt, has become the method of choice for synthesizing substituted alkynes due to its mild reaction conditions and broad functional group tolerance.[2]

Understanding the Mechanism: The Dual Catalytic Cycle

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2]

-

The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 2-bromopyridine, forming a Pd(II) intermediate.

-

The Copper Cycle: Concurrently, the copper(I) salt reacts with trimethylsilylacetylene in the presence of a base to form a copper(I) acetylide.

-

Transmetalation: The copper acetylide then transfers the acetylenic group to the Pd(II) complex in a step called transmetalation.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product, 2-(Trimethylsilylethynyl)pyridine, and regenerate the active Pd(0) catalyst.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, field-proven protocol for the synthesis of 2-(Trimethylsilylethynyl)pyridine.

Reagents and Equipment

| Reagent/Equipment | Purpose |

| 2-Bromopyridine | Starting material |

| Trimethylsilylacetylene | Alkyne source |

| Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) | Palladium catalyst precursor |

| Copper(I) iodide (CuI) | Co-catalyst |

| Triethylamine (Et₃N) | Base and solvent |

| Tetrahydrofuran (THF), anhydrous | Co-solvent (optional) |

| Schlenk flask | Reaction vessel for inert atmosphere |

| Magnetic stirrer and stir bar | For mixing |

| Heating mantle or oil bath | For temperature control |

| Condenser | To prevent solvent loss |

| Inert gas supply (Argon or Nitrogen) | To exclude oxygen and moisture |

| Syringes and needles | For reagent transfer |

Reaction Setup and Procedure

Step-by-Step Methodology:

-

Reaction Setup: A dry 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser is assembled. The glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas (argon or nitrogen).

-

Reagent Addition: To the flask are added 2-bromopyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

-

Solvent Addition and Degassing: Anhydrous triethylamine (2-3 volumes relative to 2-bromopyridine) is added. For substrates with poor solubility in triethylamine, anhydrous tetrahydrofuran (THF) can be used as a co-solvent. The reaction mixture is then thoroughly degassed by subjecting it to three freeze-pump-thaw cycles to ensure an oxygen-free environment. This is a critical step to prevent catalyst deactivation and alkyne homocoupling.[3][4]

-

Alkyne Addition: Trimethylsilylacetylene (1.2-1.5 eq) is added dropwise to the stirred reaction mixture via syringe at room temperature.

-

Reaction: The reaction mixture is heated to a temperature between 50-70 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (2-bromopyridine) is consumed.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The precipitated triethylamine hydrobromide is removed by filtration through a pad of celite. The filter cake is washed with a small amount of ethyl acetate. The combined filtrate is concentrated under reduced pressure.

Key Reaction Parameters

| Parameter | Recommended Value/Condition | Rationale |

| Stoichiometry (2-bromopyridine:TMSA) | 1 : 1.2-1.5 | A slight excess of the alkyne drives the reaction to completion. |

| Palladium Catalyst Loading | 1-5 mol% | Sufficient for catalytic activity; higher loading may be needed for less reactive substrates. |

| Copper Co-catalyst Loading | 2-10 mol% | Facilitates the formation of the copper acetylide intermediate. |

| Base | Triethylamine (or other amine bases like diisopropylamine) | Acts as a base to deprotonate the alkyne and as a solvent. |

| Solvent | Triethylamine, THF (co-solvent) | Anhydrous and degassed conditions are crucial. |

| Temperature | 50-70 °C | Balances reaction rate and catalyst stability. Higher temperatures may be required for stubborn reactions.[5] |

| Reaction Time | 2-24 hours | Monitored by TLC for completion. |

Purification and Characterization

Purification by Column Chromatography

The crude product is purified by flash column chromatography on silica gel.

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5-10% ethyl acetate) is typically effective. The polarity of the eluent system may need to be optimized based on TLC analysis.

-

Procedure: The crude product is adsorbed onto a small amount of silica gel and dry-loaded onto the column. The column is then eluted with the chosen solvent system, and fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield 2-(Trimethylsilylethynyl)pyridine as a solid or oil.

Characterization

The identity and purity of the final product are confirmed by spectroscopic methods.

-

¹H NMR (Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the trimethylsilyl group (a singlet at approximately 0.25 ppm) and the pyridine ring protons.

-

¹³C NMR: The ¹³C NMR spectrum will display signals for the two acetylenic carbons and the carbons of the pyridine and trimethylsilyl groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The expected molecular ion peak for C₁₀H₁₃NSi is at m/z = 175.08.

Troubleshooting and Safety Considerations

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Use fresh, high-purity catalyst and ensure anaerobic conditions.[3][4] |

| Insufficient temperature | Gradually increase the reaction temperature, monitoring for catalyst decomposition.[5] | |

| Poor quality reagents/solvents | Use anhydrous, degassed solvents and high-purity reagents. | |

| Significant alkyne homocoupling (Glaser coupling) | Presence of oxygen | Ensure thorough degassing of the reaction mixture.[4] |

| High copper concentration | Reduce the amount of copper(I) iodide.[4] | |

| Formation of palladium black | Catalyst decomposition | Ensure strict anaerobic conditions and avoid excessive temperatures.[4] |

Safety Precautions

-

Exothermic Reaction: Sonogashira couplings can be exothermic.[6] For larger-scale reactions, consider controlled addition of one of the reactants and ensure adequate cooling capacity.

-

Reagent Handling:

-

2-Bromopyridine is a toxic and irritant compound. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Trimethylsilylacetylene is flammable. Handle away from ignition sources.

-

Palladium catalysts and copper iodide are harmful if ingested or inhaled. Avoid creating dust.

-

Triethylamine is a corrosive and flammable liquid with a strong odor. Handle in a fume hood.

-

-

Inert Atmosphere: The use of an inert atmosphere is crucial not only for the success of the reaction but also for safety, as it prevents the formation of potentially explosive acetylide mixtures in the presence of oxygen.

Conclusion

The Sonogashira coupling of 2-bromopyridine with trimethylsilylacetylene is a robust and efficient method for the synthesis of 2-(Trimethylsilylethynyl)pyridine. By understanding the underlying mechanism, carefully controlling the reaction parameters, and adhering to strict safety protocols, researchers can reliably produce this versatile building block for a wide range of applications in drug discovery and materials science. This guide provides a comprehensive framework for the successful execution of this important transformation.

References

- BenchChem. (2025). Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions. BenchChem.

- BenchChem. (2025). Technical Support Center: Sonogashira Coupling of 2-Bromo-4-iodopyridine. BenchChem.

- Purdue College of Engineering. (2022, May 10). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Purdue University.

- BenchChem. (2025). Technical Support Center: 2-Bromo-4-methylpyridine Coupling Reactions. BenchChem.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- The Royal Society of Chemistry. (n.d.). N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. The Royal Society of Chemistry.

- Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (n.d.).

- Anderson, K. W., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2963-2967.

- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.

- ScienceOpen. (n.d.).

- Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Preprints.org.

- Razafindrainibe, F., et al. (n.d.). Sonogashira cross-coupling reaction of bromocyanofluoro pyridine nuclei: access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds.

- The Royal Society of Chemistry. (n.d.).

- Sore, H. F., et al. (n.d.).

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Chemistry LibreTexts.

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- BenchChem. (2025).

- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- The Royal Society of Chemistry. (2007). Supplementary Material (ESI)

- ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.

- MDPI. (n.d.).

Sources

2-(Trimethylsilylethynyl)pyridine CAS number and molecular weight

An In-Depth Technical Guide to 2-(Trimethylsilylethynyl)pyridine: Synthesis, Properties, and Applications

Introduction

2-(Trimethylsilylethynyl)pyridine is a pivotal reagent and building block in modern organic and medicinal chemistry. Its structure, featuring a pyridine ring linked to a trimethylsilyl (TMS)-protected acetylene moiety, offers a unique combination of reactivity and stability. This guide provides an in-depth analysis of its chemical properties, synthesis, and critical applications, particularly its role as a precursor to terminal alkynes for cross-coupling reactions in drug discovery and materials science. The pyridine nucleus is a common scaffold in many biologically active compounds, while the TMS-protected alkyne provides a stable yet readily accessible handle for constructing complex molecular architectures.[1][2]

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties of 2-(Trimethylsilylethynyl)pyridine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 86521-05-3 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₃NSi | [3][4][5] |

| Molecular Weight | 175.30 g/mol | [4][5][7] |

| IUPAC Name | trimethyl(2-pyridin-2-ylethynyl)silane | [3][5][6] |

| Appearance | Clear colorless to yellow liquid or fused solid | [3][4][8] |

| Melting Point | 40 - 43 °C | [8] |

| Boiling Point | 85-86 °C at 1 mmHg; 90 °C at 18 mmHg | [4][8] |

| Density | ~0.95 g/mL | [4][8] |

| Refractive Index | 1.5305-1.5355 @ 20°C | [3][4] |

| Solubility | Insoluble in water | [4][6] |

Core Synthesis: The Sonogashira Coupling

The most prevalent and efficient synthesis of 2-(Trimethylsilylethynyl)pyridine is achieved via the Sonogashira cross-coupling reaction.[9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this specific application, a 2-halopyridine (typically 2-bromopyridine) is coupled with trimethylsilylacetylene (TMSA).

Causality and Experimental Insight: The Sonogashira coupling is the method of choice due to its mild reaction conditions, high yields, and broad functional group tolerance, which are critical for synthesizing complex molecules.[9] The use of trimethylsilylacetylene is advantageous because it is a liquid and thus easier and safer to handle than gaseous acetylene.[11] The TMS group serves as a protecting group, preventing the highly reactive terminal alkyne from undergoing undesirable side reactions like homocoupling (Glaser coupling).[11][12]

Reaction Scheme: The reaction involves a palladium(0) catalyst, a copper(I) cocatalyst (typically CuI), and an amine base such as triethylamine, which also serves as the solvent.[13]

The Role of the Trimethylsilyl Group: Protection and Deprotection

A core principle in the utility of 2-(Trimethylsilylethynyl)pyridine is the function of the trimethylsilyl (TMS) group. It acts as a robust protecting group for the terminal alkyne, rendering the acidic acetylenic proton inert to basic conditions often employed in subsequent synthetic steps.[14][15] This protection is crucial for preventing unwanted side reactions and allows for the precise, stepwise construction of molecules.

The true synthetic power is unlocked upon the selective removal (deprotection or desilylation) of the TMS group to reveal the terminal alkyne, 2-ethynylpyridine. This transformation is typically achieved under mild conditions, preserving other sensitive functional groups within the molecule.

Experimental Protocol: TMS Deprotection

The following protocol describes a common and reliable method for the desilylation of 2-(Trimethylsilylethynyl)pyridine.

Objective: To quantitatively convert 2-(Trimethylsilylethynyl)pyridine to 2-ethynylpyridine.

Methodology: Base-catalyzed hydrolysis.

Reagents and Materials:

-

2-(Trimethylsilylethynyl)pyridine

-

Methanol (MeOH), anhydrous

-

Potassium carbonate (K₂CO₃), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon inert atmosphere setup

Step-by-Step Procedure:

-

Preparation: Dissolve 2-(Trimethylsilylethynyl)pyridine (1 equivalent) in anhydrous methanol inside a round-bottom flask under an inert atmosphere.

-

Reagent Addition: Add a catalytic amount of anhydrous potassium carbonate (e.g., 0.1-0.2 equivalents) to the solution.[16]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-3 hours.[16]

-

Workup: Upon completion, neutralize the mixture with a mild acid (e.g., dilute HCl or ammonium chloride solution).

-

Extraction: Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-ethynylpyridine.

Expertise & Trustworthiness: This method using K₂CO₃ in methanol is widely adopted due to its mildness and efficiency.[14] It is selective for the TMS group and generally does not affect other common functional groups.[15] Alternative methods include using tetrabutylammonium fluoride (TBAF) in THF, which is also highly effective but may be less suitable for molecules containing other silicon-based protecting groups.[14][15]

Sources

- 1. nbinno.com [nbinno.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. L11251.03 [thermofisher.com]

- 4. 2-(TRIMETHYLSILYLETHYNYL)PYRIDINE | 86521-05-3 [chemicalbook.com]

- 5. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(Trimethylsilylethynyl)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 7. echemi.com [echemi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. nbinno.com [nbinno.com]

- 12. depts.washington.edu [depts.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]

- 15. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]

- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Technical Guide to 2-((Trimethylsilyl)ethynyl)pyridine: Synthesis, Properties, and Applications in Modern Chemistry

This guide provides an in-depth examination of 2-((trimethylsilyl)ethynyl)pyridine, a versatile and critical building block for professionals in chemical research and drug development. We will move beyond simple procedural outlines to explore the underlying chemical principles, strategic considerations in its synthesis and use, and its role in the creation of advanced materials and complex pharmaceutical agents.

Core Chemical Identity and Physicochemical Profile

2-((Trimethylsilyl)ethynyl)pyridine is a bifunctional molecule featuring a pyridine ring, a cornerstone of many biologically active compounds, and a terminal alkyne protected by a trimethylsilyl (TMS) group. This unique structure makes it an invaluable intermediate in organic synthesis.

While often referred to by its common name, the formal IUPAC nomenclature for this compound is trimethyl(2-pyridin-2-ylethynyl)silane [1][2]. However, the name 2-((trimethylsilyl)ethynyl)pyridine or 2-[(trimethylsilyl)ethynyl]pyridine is widely accepted and utilized in commercial and research contexts[3][4].

Key Physicochemical Data:

| Property | Value | Source(s) |

| CAS Number | 86521-05-3 | [1][3][4][5] |

| Molecular Formula | C₁₀H₁₃NSi | [1][3][5][6] |

| Molecular Weight | 175.31 g/mol | [1][3][5] |

| Appearance | Colorless to light yellow liquid or low-melting solid | [3] |

| Melting Point | 40 - 43 °C | [3] |

| Boiling Point | 90 °C @ 18 mmHg | [3] |

| Density | ~0.94 g/mL | [3] |

The Strategic Importance of the Trimethylsilyl (TMS) Protecting Group

The utility of 2-((trimethylsilyl)ethynyl)pyridine is fundamentally linked to the function of the TMS group. In synthetic chemistry, a terminal alkyne's acidic proton (pKa ≈ 25) can interfere with many reactions, particularly those involving strong bases or organometallic reagents. The TMS group serves as a robust, sterically bulky, and electronically neutral protecting group.

Causality Behind TMS Protection:

-

Prevention of Homocoupling: In metal-catalyzed reactions like the Sonogashira coupling, the absence of a protecting group can lead to the undesirable oxidative dimerization of the terminal alkyne (Glaser or Hay coupling), significantly reducing the yield of the desired cross-coupled product[7]. The TMS group prevents the formation of the copper acetylide intermediate necessary for this side reaction.

-

Enhanced Stability and Handling: The TMS-protected compound is generally more stable, less volatile, and easier to handle and purify via standard techniques like silica gel chromatography compared to its deprotected, terminal alkyne counterpart, 2-ethynylpyridine.

-

Sequential Reactivity: The TMS group allows chemists to perform reactions on other parts of the molecule (e.g., the pyridine ring) without affecting the alkyne. The alkyne's reactivity can then be "unmasked" at a later, strategic point in the synthesis.

Caption: Simplified Sonogashira catalytic cycle.

Detailed Experimental Protocol: Synthesis of 2-((Trimethylsilyl)ethynyl)pyridine

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. All operations should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon).

-

Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (e.g., 2.5 mol%), CuI (e.g., 5.0 mol%), and 2-bromopyridine (1.0 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and alkyne homocoupling.[7]

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N) as the solvent. Subsequently, add trimethylsilylacetylene (e.g., 1.2 eq) via syringe.

-

Reaction Execution: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (typically 3-12 hours).[8] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Upon completion, cool the mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 2-((trimethylsilyl)ethynyl)pyridine.

Deprotection: Unmasking the Reactive Alkyne

To utilize the ethynyl group in subsequent reactions, such as click chemistry, polymerization, or further cross-couplings, the TMS group must be removed. This deprotection step needs to be efficient and chemoselective, leaving other functional groups in the molecule intact.

Common Deprotection Methodologies:

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is a common choice, as the high affinity of fluoride for silicon drives the reaction. The reaction is typically fast and clean at room temperature.[9]

-

Base-Catalyzed Methanolysis: A milder and often more economical method involves using a base like potassium carbonate (K₂CO₃) in a protic solvent such as methanol. The methoxide ion is the active nucleophile that cleaves the Si-C bond.[10]

-

Silver-Based Reagents: For substrates sensitive to fluoride ions, silver fluoride (AgF) in methanol has been shown to be an effective alternative for removing sterically hindered silyl groups like triisopropylsilyl (TIPS), and is applicable here.[9][11]

Detailed Experimental Protocol: Deprotection to 2-Ethynylpyridine

-

Setup: Dissolve 2-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

-

Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃) (e.g., 1.5 eq) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours.[10] Monitor by TLC until the starting material is fully consumed.

-

Workup: Quench the reaction by adding water. Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate carefully under reduced pressure (note: 2-ethynylpyridine is volatile). The product is often pure enough for the next step, or can be further purified if necessary.

Applications in Drug Discovery and Materials Science

The true value of 2-((trimethylsilyl)ethynyl)pyridine lies in its utility as a precursor to 2-ethynylpyridine, a building block with wide-ranging applications.[12]

-

Pharmaceutical and Medicinal Chemistry: The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[13] The ethynyl group provides a versatile handle for constructing more complex molecules. It can be used to introduce rigidity, act as a bioisostere, or serve as a reactive point for covalently bonding to biological targets.[14][15] Derivatives are explored for antimicrobial, anticancer, and anti-inflammatory applications.[13][14]

-

Materials Science: 2-Ethynylpyridine is a monomer for the synthesis of conjugated polymers. These materials, featuring a backbone of alternating single and double/triple bonds, possess unique electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive materials.[14]

-

Ligand Synthesis and Catalysis: The nitrogen of the pyridine ring and the pi-system of the alkyne can coordinate to metal centers, making 2-ethynylpyridine a valuable component in the design of novel ligands for homogeneous catalysis.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount.

-

Hazards: 2-((Trimethylsilyl)ethynyl)pyridine is classified as an irritant. It can cause skin and serious eye irritation.[1][5] It may also be harmful if swallowed and cause respiratory irritation.[4]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, refrigeration (2-8°C) is recommended.[3][5] The compound can be sensitive to moisture.

Conclusion

2-((Trimethylsilyl)ethynyl)pyridine is more than just a chemical intermediate; it is a strategic tool that enables complex molecular design. Its synthesis via the robust Sonogashira coupling, the critical role of the TMS protecting group, and its facile deprotection to reveal the highly versatile 2-ethynylpyridine moiety make it an indispensable resource for scientists pushing the boundaries of drug discovery, materials science, and organic synthesis.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522859, 2-(Trimethylsilylethynyl)pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12579659, 2,6-Bis[(trimethylsilyl)ethynyl]pyridine. Retrieved from [Link]

-

Tao, Y., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry. Retrieved from [Link]

-

MDPI. (2024). 3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. Retrieved from [Link]

-

Scientific Research Publishing. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Valois-Escamilla, I., et al. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Journal of the Mexican Chemical Society. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2009). An efficient deprotection of N-trimethylsilylethoxymethyl (SEM) groups from dinucleosides and dinucleotides. Retrieved from [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Retrieved from [Link]

-

ResearchGate. (2011). Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (2005). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trimethylsilylethynyl)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-((Trimethylsilyl)ethynyl)pyridine | 86521-05-3 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Trimethylsilylethynyl)pyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 7. depts.washington.edu [depts.washington.edu]

- 8. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 9. redalyc.org [redalyc.org]

- 10. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 11. researchgate.net [researchgate.net]

- 12. chemscene.com [chemscene.com]

- 13. sarchemlabs.com [sarchemlabs.com]

- 14. Buy 2-Ethynylpyridine | 1945-84-2 [smolecule.com]

- 15. nbinno.com [nbinno.com]

A Senior Application Scientist's Guide to 2-(Trimethylsilylethynyl)pyridine: Sourcing, Quality Control, and Synthetic Application

Introduction: The Strategic Value of a Protected Alkynylpyridine

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic incorporation of small, functionalized heterocyclic building blocks is paramount. 2-(Trimethylsilylethynyl)pyridine, a seemingly simple molecule, represents a cornerstone reagent for the construction of complex molecular architectures. Its utility lies in the convergence of two key features: the versatile reactivity of a terminal alkyne and the directing and solubilizing properties of the pyridine ring.

The trimethylsilyl (TMS) group serves as a robust yet readily cleavable protecting group for the terminal alkyne. This protection is not merely a matter of convenience; it is a critical design element that prevents the highly reactive terminal C-H bond from undergoing undesirable side reactions, such as homocoupling (Glaser coupling), under the conditions of many cross-coupling reactions.[1][2] This allows for the precise and high-yielding installation of the ethynylpyridine moiety onto a target scaffold. Once the desired coupling is achieved, the TMS group can be selectively removed under mild conditions to reveal the terminal alkyne, which then becomes available for a host of further transformations, including click chemistry, polymerization, or further coupling reactions. This guide provides an in-depth overview of the commercial availability, quality assessment, and practical application of 2-(trimethylsilylethynyl)pyridine for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Supplier Overview

2-(Trimethylsilylethynyl)pyridine is readily available from a range of chemical suppliers that cater to the research and bulk-scale needs of the scientific community. The compound is typically offered in various purities, most commonly 97% or ≥98%, with the primary analytical method for purity assessment being Gas Chromatography (GC). When procuring this reagent, it is essential to consider not just the price per gram but also the supplier's quality documentation, available batch-specific data, and packaging, which is crucial for this air and light-sensitive compound.

| Supplier | Typical Purity | Available Quantities | CAS Number | Notes |

| Thermo Scientific (Alfa Aesar) | 97% | 1 g, 5 g | 86521-05-3 | Often provides detailed specifications and safety data sheets.[3] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 1 g, 5 g, 25 g | 86521-05-3 | Known for high-purity reagents and provides clear appearance specifications (Colorless to Light orange to Yellow clear liquid).[4] |

| Chem-Impex International | ≥ 98% (GC) | 1 g, 5 g | 86521-05-3 | Provides a good summary of its applications in organic synthesis and materials science. |

| GFS Chemicals | 97% | 5 g, 25 g | 86521-05-3 | Offers larger quantities suitable for pilot-scale synthesis. |

| Sigma-Aldrich (Merck) | (Product Listed) | Various | 86521-05-3 | Available through their marketplace, often from various sources. |

This table is representative and not exhaustive. Prices and availability are subject to change.

Part 2: Quality Control and In-House Validation

As a Senior Application Scientist, I cannot overstate the importance of verifying the quality of critical reagents upon receipt, regardless of the supplier's reputation. Batch-to-batch variability can have profound impacts on reaction outcomes, particularly in sensitive catalytic processes.

Visual Inspection and Physical Properties

-

Appearance: The compound should be a clear, colorless to light yellow liquid or a low-melting solid.[4] A significant deviation, such as a dark brown color, may indicate decomposition or the presence of impurities.

-

Storage: Suppliers recommend storing the compound under an inert atmosphere, refrigerated (2-8°C), and protected from light.[5] This is due to its sensitivity to air and light.

Spectroscopic Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the identity and assessing the purity of 2-(trimethylsilylethynyl)pyridine.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃):

-

δ 8.59 – 8.57 (m, 1H): This multiplet corresponds to the proton at the 6-position of the pyridine ring, adjacent to the nitrogen atom. Its downfield shift is characteristic of its deshielded environment.[6]

-

δ 7.68 (td, J = 7.7, 1.8 Hz, 1H): This triplet of doublets is assigned to the proton at the 4-position.

-

δ 7.48 (d, J = 7.8 Hz, 1H): This doublet corresponds to the proton at the 3-position.

-

δ 7.23 (ddd, J = 7.5, 4.9, 1.2 Hz, 1H): This doublet of doublet of doublets is assigned to the proton at the 5-position.

-

δ 0.28 (s, 9H): This sharp singlet, integrating to 9 protons, is the unmistakable signature of the trimethylsilyl (TMS) group.[6]

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃):

-

δ 150.2, 143.7, 136.2, 127.5, 122.9: These signals correspond to the carbon atoms of the pyridine ring and the alkyne.

-

δ 103.9, 95.6: These signals are characteristic of the two sp-hybridized carbons of the alkyne.[6]

-

δ -0.10: This signal, often near the reference TMS signal, corresponds to the three equivalent methyl carbons of the TMS group.[6]

Chromatographic Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the standard method used by suppliers to determine purity.

-

Expected GC Trace: A high-purity sample will show a single major peak corresponding to the product.

-

Potential Impurities: Common impurities could include residual starting materials from its synthesis, such as 2-bromopyridine or trimethylsilylacetylene, or solvents like triethylamine and THF.[4] Homocoupled byproducts may also be present in lower quality batches.

The workflow for incoming reagent quality control is a self-validating system that ensures the integrity of your experimental work from the outset.

Caption: Quality Control workflow for incoming 2-(Trimethylsilylethynyl)pyridine.

Part 3: Core Application - The Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a cornerstone of C-C bond formation, creating a bond between a terminal alkyne and an aryl or vinyl halide.[7][8] It is catalyzed by palladium and a copper(I) co-catalyst. The use of 2-(trimethylsilylethynyl)pyridine in this reaction allows for the direct installation of the protected alkynylpyridine moiety.

The "Why": Mechanistic Rationale

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process involves two interconnected catalytic cycles.[1][9]

-

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is typically the rate-determining step.[9]

-

Transmetalation: The copper acetylide (formed in the copper cycle) transfers the alkynyl group to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The desired product, Ar-alkyne, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

-

-

The Copper Cycle:

-

π-Alkyne Complex Formation: The Cu(I) salt coordinates with the alkyne, increasing the acidity of the terminal proton.

-

Deprotonation: A base (e.g., triethylamine) deprotonates the alkyne to form a copper acetylide intermediate. This is the species that engages in transmetalation with the palladium center.[7][9]

-

The choice of a bulky phosphine ligand on the palladium catalyst can increase the rate of oxidative addition, while an amine base is crucial for the copper cycle and to neutralize the H-X generated.[8]

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

The "How": Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl bromide with 2-(trimethylsilylethynyl)pyridine.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

2-(Trimethylsilylethynyl)pyridine (1.2 mmol, 1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 mmol, 3 mol%)

-

Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

-

Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) or DMF (5 mL)

Procedure:

-

Vessel Preparation: To a dry, oven-baked Schlenk flask, add the aryl bromide (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

-

Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and nitrogen or argon three times to establish an inert atmosphere.

-

Reagent Addition: Through the septum, add the anhydrous solvent (e.g., THF, 5 mL), followed by triethylamine (3.0 mmol). Stir the mixture for 5 minutes.

-

Alkyne Addition: Add 2-(trimethylsilylethynyl)pyridine (1.2 mmol) dropwise via syringe.

-

Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) if the aryl bromide is unreactive. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and then with brine (1 x 10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Part 4: The Payoff - TMS Deprotection

A primary advantage of using 2-(trimethylsilylethynyl)pyridine is the ability to unmask the terminal alkyne post-coupling. This is a critical step for subsequent synthetic manipulations.

The "How": Deprotection Protocol

A very common and mild method for TMS deprotection involves using potassium carbonate in methanol.[10][11]

Materials:

-

TMS-protected alkynylpyridine (from Part 3) (1.0 mmol, 1.0 equiv)

-

Potassium carbonate (K₂CO₃) (0.2 mmol, 0.2 equiv, catalytic)

-

Methanol (MeOH) (10 mL)

Procedure:

-

Dissolution: Dissolve the TMS-protected compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.

-

Base Addition: Add potassium carbonate (0.2 mmol) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the deprotected alkyne.

-

Concentration: Once the reaction is complete, remove the methanol under reduced pressure.

-

Work-up: Partition the residue between water (10 mL) and diethyl ether (15 mL).

-

Extraction: Separate the layers and extract the aqueous phase with diethyl ether (2 x 10 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the terminal alkyne, which can often be used without further purification.

Part 5: Applications in Drug Discovery and Materials Science

The 2-ethynylpyridine scaffold, readily accessed via this building block, is a privileged structure in medicinal chemistry and a versatile component in materials science.

-

Medicinal Chemistry: Pyridine derivatives are ubiquitous in pharmaceuticals, exhibiting a vast range of biological activities including anticancer, antifungal, and antibacterial properties.[12][13][14] The alkyne functionality allows for the construction of rigid linkers, introduction into macrocycles, or participation in click chemistry to conjugate the pyridine moiety to other pharmacophores.

-

Materials Science: Arylalkynes are fundamental units in the construction of conjugated polymers and organic electronic materials.[1] Poly(phenyleneethynylene)s (PPEs), synthesized via Sonogashira polymerization, possess interesting electrooptical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and sensors.[8]

Conclusion

2-(Trimethylsilylethynyl)pyridine is more than a simple reagent; it is a strategic tool that enables complex and precise molecular design. Its commercial availability, coupled with straightforward protocols for its use in Sonogashira couplings and subsequent deprotection, makes it highly valuable. By performing rigorous quality control upon receipt and understanding the mechanistic underpinnings of its reactivity, researchers can confidently and efficiently leverage this building block to accelerate innovation in both drug discovery and advanced materials development.

References

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available from: [Link]. [Accessed January 7, 2026].

-

Wikipedia. Sonogashira coupling. Available from: [Link]. [Accessed January 7, 2026].

-

The Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]. [Accessed January 7, 2026].

-

Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]. [Accessed January 7, 2026].

-

The Royal Society of Chemistry. N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. Available from: [Link]. [Accessed January 7, 2026].

-

Reddit. Struggling with TMS deprotection for weeks : r/Chempros. Available from: [Link]. [Accessed January 7, 2026].

-

The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Available from: [Link]. [Accessed January 7, 2026].

-

The Royal Society of Chemistry. Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. Available from: [Link]. [Accessed January 7, 2026].

-

Organic Syntheses. trimethylsilylacetylene. Available from: [Link]. [Accessed January 7, 2026].

-

Gelest. Deprotection of Silyl Ethers - Technical Library. Available from: [Link]. [Accessed January 7, 2026].

-

PubChem. 2-(Trimethylsilylethynyl)pyridine. Available from: [Link]. [Accessed January 7, 2026].

-

Wikipedia. Trimethylsilylacetylene. Available from: [Link]. [Accessed January 7, 2026].

-

ResearchGate. Synthesis of 3‐pyridine PNs. a) Trimethylsilylacetylene, [Pd(PPh3)2Cl2], CuI, Et3N, THF. b) i) K2CO3, MeOH, CHCl3. Available from: [Link]. [Accessed January 7, 2026].

-

Taylor & Francis Online. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]. [Accessed January 7, 2026].

-

PubMed. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Available from: [Link]. [Accessed January 7, 2026].

-

ResearchGate. A Review on the Medicinal Importance of Pyridine Derivatives. Available from: [Link]. [Accessed January 7, 2026].

-

Semantic Scholar. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Available from: [Link]. [Accessed January 7, 2026].

Sources

- 1. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 2. Trimethylsilylacetylene - Wikipedia [en.wikipedia.org]

- 3. 2-(Trimethylsilylethynyl)pyridine, 97% | Fisher Scientific [fishersci.ca]

- 4. researchgate.net [researchgate.net]

- 5. Sonogashira Coupling Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 6. rsc.org [rsc.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. books.rsc.org [books.rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. echemi.com [echemi.com]

- 12. researchgate.net [researchgate.net]

- 13. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-(Trimethylsilylethynyl)pyridine

Abstract

For researchers, scientists, and professionals in drug development, understanding the solubility of a compound is a critical first step in harnessing its synthetic potential. This in-depth technical guide focuses on 2-(Trimethylsilylethynyl)pyridine, a versatile building block in organic synthesis. While specific solubility data for this compound is not extensively documented in publicly available literature, this guide provides a framework for predicting its behavior in common organic solvents. By dissecting its molecular structure and leveraging the known properties of its constituent moieties—the polar pyridine ring and the nonpolar trimethylsilyl group—we can make informed estimations of its solubility. Furthermore, this guide presents a comprehensive, step-by-step experimental protocol for researchers to precisely determine the solubility of 2-(Trimethylsilylethynyl)pyridine in their specific solvents of interest, ensuring reproducible and reliable results.

Introduction: The Synthetic Versatility of 2-(Trimethylsilylethynyl)pyridine

2-(Trimethylsilylethynyl)pyridine is a key reagent in a multitude of organic transformations, particularly in cross-coupling reactions where the trimethylsilyl group serves as a removable protecting group for the terminal alkyne.[1] Its utility in the synthesis of complex molecules for pharmaceuticals and materials science underscores the importance of understanding its fundamental physical properties, with solubility being paramount for reaction setup, purification, and formulation.[1]

The solubility of a compound dictates the choice of solvent for a reaction, influencing reaction rates, equilibrium positions, and even the reaction pathway itself. In the context of drug development, solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility. Therefore, a thorough understanding of the solubility of 2-(Trimethylsilylethynyl)pyridine is not merely academic but a practical necessity for its effective application.

Physicochemical Properties and Predicted Solubility

To predict the solubility of 2-(Trimethylsilylethynyl)pyridine, we must first examine its key physicochemical properties.

| Property | Value/Description | Source |

| Molecular Formula | C₁₀H₁₃NSi | [2] |

| Molecular Weight | 175.31 g/mol | [2] |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | 90 °C / 18 mmHg | [3] |

| Density | 0.94 g/mL | [3] |

| Water Solubility | Insoluble | [4] |

The molecular structure of 2-(Trimethylsilylethynyl)pyridine is amphiphilic in nature, possessing both a polar and a nonpolar region.

-

The Pyridine Ring: The pyridine moiety is a polar aromatic heterocycle containing a nitrogen atom with a lone pair of electrons. This allows for dipole-dipole interactions and hydrogen bonding with protic solvents. Pyridine itself is miscible with a wide array of solvents, from nonpolar hydrocarbons like hexane to polar protic solvents like water.[5][6]

-

The Trimethylsilyl (TMS) Group: The trimethylsilyl group is nonpolar and sterically bulky. The silicon-carbon bonds have low polarity, and the methyl groups contribute to its lipophilic character. Trimethylsilylacetylene, a related compound, is described as being miscible with organic solvents but reactive with water.[7][8]

-

The Ethynyl Linker: The carbon-carbon triple bond is a region of high electron density, contributing to the overall polarizability of the molecule.

Based on this structural analysis, we can predict the solubility of 2-(Trimethylsilylethynyl)pyridine according to the "like dissolves like" principle.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran): High solubility is expected. The dipole moment of the pyridine ring will interact favorably with the dipole moments of these solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Good to moderate solubility is anticipated. The pyridine nitrogen can act as a hydrogen bond acceptor. However, the nonpolar TMS group may limit miscibility in all proportions.

-

Nonpolar Solvents (e.g., Toluene, Hexane): Moderate to good solubility is likely. While the pyridine ring introduces polarity, the significant nonpolar character of the trimethylsilyl group and the overall molecular size should allow for favorable van der Waals interactions with nonpolar solvents. The parent compound, pyridine, is notably miscible with hexane.[5]

-

Aqueous Solubility: As confirmed by multiple sources, the compound is insoluble in water.[4] The hydrophobic nature of the trimethylsilyl group and the hydrocarbon backbone dominates over the polarity of the pyridine ring in an aqueous environment.

The interplay of these structural features is visually represented in the following diagram:

Caption: Factors influencing the solubility of 2-(Trimethylsilylethynyl)pyridine.

Experimental Protocol for Solubility Determination

The following is a standardized, self-validating protocol for determining the qualitative and semi-quantitative solubility of 2-(Trimethylsilylethynyl)pyridine.

Materials and Equipment

-

2-(Trimethylsilylethynyl)pyridine (ensure purity)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, toluene, hexane, dichloromethane, ethyl acetate) of analytical grade

-

Small vials or test tubes with closures

-

Calibrated micropipettes and tips

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Magnetic stirrer and stir bars (optional)

-

Temperature-controlled environment (e.g., water bath, incubator)

Safety Precautions

-

Consult the Safety Data Sheet (SDS) for 2-(Trimethylsilylethynyl)pyridine and all solvents before commencing work.[9][10]

-

2-(Trimethylsilylethynyl)pyridine is classified as a skin and eye irritant and may cause respiratory irritation.[9]

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Experimental Workflow

The following workflow provides a systematic approach to determining solubility.

Caption: Experimental workflow for solubility determination.

Detailed Methodologies

Part 1: Qualitative Solubility Assessment

This initial screen provides a rapid assessment of solubility in a range of solvents.

-

Preparation: Label a series of vials, one for each solvent to be tested.

-

Aliquoting Solute: Accurately weigh approximately 10 mg of 2-(Trimethylsilylethynyl)pyridine into each vial.

-

Solvent Addition: Add 1.0 mL of the respective solvent to each vial.

-

Mixing: Securely cap the vials and vortex for 60 seconds.

-

Observation: Visually inspect each vial against a contrasting background.

-

Soluble: A clear, homogenous solution with no visible particles.

-

Partially Soluble: A cloudy or hazy solution, or the presence of undissolved solid.

-

Insoluble: The majority of the compound remains undissolved.

-

-

Record: Document the observations for each solvent.

Part 2: Semi-Quantitative Solubility Determination

This method provides an approximate solubility value (e.g., in mg/mL).

-

Preparation: For each solvent in which the compound was found to be soluble or partially soluble, label a new vial.

-

Initial Solvent Addition: Add a precise volume of solvent (e.g., 1.0 mL) to the vial.

-

Incremental Solute Addition: Add a small, accurately weighed amount of 2-(Trimethylsilylethynyl)pyridine (e.g., 5 mg) to the vial.

-

Mixing and Observation: Cap the vial and vortex until the solid is fully dissolved. If it dissolves completely, proceed to the next step. If not, the saturation point has been exceeded.

-

Repeat: Continue adding small, weighed increments of the solute, vortexing after each addition, until a slight excess of undissolved solid persists after prolonged mixing (e.g., 5-10 minutes).

-

Equilibration (Optional but Recommended): For more accurate results, allow the saturated solution to equilibrate at a constant temperature for a set period (e.g., 24 hours) with gentle agitation.

-

Calculation: The solubility is calculated by dividing the total mass of the dissolved solute by the volume of the solvent. For example, if 55 mg of the compound dissolved in 1.0 mL of solvent before saturation was reached, the solubility is approximately 55 mg/mL.

Conclusion

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- PubChem. (n.d.). 2-(Trimethylsilylethynyl)pyridine. National Institutes of Health.

- Guidechem. (n.d.). 2-(TRIMETHYLSILYLETHYNYL)PYRIDINE (CAS No. 86521-05-3) SDS.

- chemeurope.com. (n.d.). Pyridine.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

- Thermo Scientific Alfa Aesar. (n.d.). 2-(Trimethylsilylethynyl)pyridine, 97% 1 g | Buy Online.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Chem-Impex. (n.d.). 2-[(Trimethylsilyl)ethynyl]pyridine.

- AK Scientific, Inc. (n.d.). 2,5-Dichloro-3-((trimethylsilyl)ethynyl)pyridine.

- Thermo Scientific Chemicals. (n.d.). 2-(Trimethylsilylethynyl)pyridine, 97% 1 g | Buy Online.

- Solubility of Things. (n.d.). Pyridine.

- ChemicalBook. (2025). Trimethylsilylacetylene CAS#: 1066-54-2.

- Fisher Scientific. (2024). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). 2-(Trimethylsilyl)pyridine 98 13737-04-7.

- ChemicalBook. (2025). 2-(TRIMETHYLSILYLETHYNYL)PYRIDINE | 86521-05-3.

- LabSolu. (n.d.). 2-(Trimethylsilylethynyl)pyridine.

- Chem-Impex. (n.d.). 2-[(triméthylsilyl)éthynyl]pyridine.

Sources

- 1. Pyridine, 2-(trimethylsilyl)- | C8H13NSi | CID 139573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Trimethylsilylethynyl)pyridine | C10H13NSi | CID 522859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]